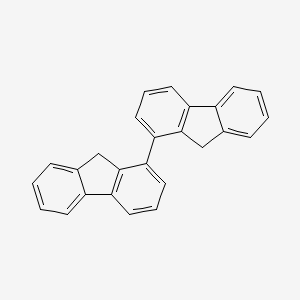

9H,9'H-1,1'-Bifluorene

Description

Structure

3D Structure

Properties

CAS No. |

12694-25-6 |

|---|---|

Molecular Formula |

C26H18 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1-(9H-fluoren-1-yl)-9H-fluorene |

InChI |

InChI=1S/C26H18/c1-3-9-19-17(7-1)15-25-21(19)11-5-13-23(25)24-14-6-12-22-20-10-4-2-8-18(20)16-26(22)24/h1-14H,15-16H2 |

InChI Key |

PVBKQYOOKXZUNU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)C4=CC=CC5=C4CC6=CC=CC=C65 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9h,9 H 1,1 Bifluorene and Its Precursors

Direct Synthetic Routes to 9H,9'H-1,1'-Bifluorene

The direct synthesis of 9H,9'H-1,1'-Bifluorene involves the formation of a carbon-carbon single bond between the C1 positions of two fluorene (B118485) molecules. This is typically achieved through cross-coupling reactions, which are powerful tools in modern organic synthesis for creating C-C bonds. The primary challenge lies in the selective functionalization of the fluorene core at the 1-position to enable these coupling reactions. Key precursors for these routes are 1-halofluorenes (e.g., 1-bromofluorene or 1-iodofluorene).

Ullmann Coupling: The classic Ullmann reaction facilitates the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This method can be applied to the synthesis of 9H,9'H-1,1'-Bifluorene by the homocoupling of a 1-halofluorene. The reaction typically requires high temperatures and a stoichiometric amount of copper, although modern modifications have been developed using catalytic amounts of copper with various ligands. organic-chemistry.orgmdpi.com The active species is a copper(I) compound that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the biaryl product. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov For the synthesis of 9H,9'H-1,1'-Bifluorene, this could involve the coupling of 1-fluorenylboronic acid with a 1-halofluorene. This method is often preferred due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 1-halofluorene, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the bifluorene product.

Precursor Synthesis and Functionalization for Bifluorene Scaffolds

The synthesis of functionalized fluorene monomers is crucial for building more complex bifluorene and polyfluorene structures with tailored properties. Functionalization can occur at the C9 position or on the aromatic rings.

The introduction of functional groups at the C9 position of fluorene is a common strategy to improve solubility and modify the properties of fluorene-based materials. One such important precursor is 9,9-Bis(hydroxymethyl)fluorene. The synthesis involves the hydroxymethylation of fluorene.

This transformation is typically carried out by reacting fluorene with paraformaldehyde in the presence of a base. libretexts.org A common solvent for this reaction is dimethyl sulfoxide (B87167) (DMSO). libretexts.org The base used is often a sodium alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide. libretexts.org An improved process involves the addition of fluorene as a solid powder, which has been shown to reduce the required solvent volume and simplify the work-up procedure while maintaining high yield and purity. libretexts.org

| Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |

| Fluorene, Paraformaldehyde | Sodium alkoxide (e.g., sodium methoxide), DMSO, Solid fluorene addition | 9,9-Bis(hydroxymethyl)fluorene | ~80% | >99% | libretexts.org |

The hydroxyl groups of 9,9-Bis(hydroxymethyl)fluorene can be further modified, for instance, through etherification to produce compounds like 9,9-bis(methoxymethyl)fluorene. This derivative is utilized as an electron donor for Ziegler-Natta catalysts in propylene (B89431) polymerization. acs.org

One method for this etherification involves using an alkylating agent like dimethyl sulfate (B86663) in the presence of a base and a phase-transfer catalyst. libretexts.org A procedure using a sodium hydroxide (B78521) solution with tetrabutylammonium (B224687) bromide as the phase-transfer catalyst has been reported. libretexts.org Another approach utilizes methyl iodide and sodium hydride. The use of dimethyl sulfate with a phase-transfer catalyst can be an effective method, though it may require careful control of addition to prevent decomposition. libretexts.org

| Reactant | Reagents & Conditions | Product | Yield | Purity | Reference |

| 9,9-Bis(hydroxymethyl)fluorene | Dimethyl sulfate, Sodium hydroxide, Tetrabutylammonium bromide (phase-transfer catalyst) | 9,9-Bis(methoxymethyl)fluorene | High | >98% | libretexts.org |

Halogenated fluorenes are key intermediates for various cross-coupling reactions to build more complex architectures. While 9-bromo-9-phenylfluorene (B18599) is functionalized at the C9 position, halogenation of the aromatic backbone, particularly at the 1, 2, or 7 positions, is essential for synthesizing bifluorenes and polyfluorenes.

The synthesis of 1-halofluorenes, the direct precursors for 1,1'-bifluorene, can be achieved through electrophilic halogenation of fluorene. However, this can often lead to a mixture of isomers. A more controlled synthesis might involve a multi-step sequence starting from a pre-functionalized fluorene derivative. For example, 2-halofluorenes can be synthesized and subsequently used in palladium-catalyzed amination reactions. acs.org

The synthesis of 9-bromo-9-phenylfluorene can be accomplished by treating 9-phenylfluorene with a brominating agent such as N-bromosuccinimide (NBS).

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| 9-Phenylfluorene | N-Bromosuccinimide (NBS) | 9-Bromo-9-phenylfluorene | Not specified | |

| 2-Halo-9,9-dialkylfluorenes | Amines, Pd catalyst | N-substituted 2-amino-9,9-dialkylfluorenes | Not specified | acs.org |

Boronic acid and ester derivatives of fluorene are critical monomers for Suzuki-Miyaura cross-coupling polymerization, leading to the formation of polyfluorenes, which are important materials for organic light-emitting diodes (OLEDs) and polymer solar cells. One of the most common monomers of this type is 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The long alkyl chains at the C9 position are introduced to ensure solubility of the resulting polymers.

The synthesis of this diboronic ester typically starts with 2,7-dibromo-9,9-dioctylfluorene. This precursor is then subjected to a Miyaura borylation reaction. This involves reacting the dibromofluorene with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

| Starting Material | Reagents & Conditions | Product | Application | Reference |

| 2,7-Dibromo-9,9-dioctylfluorene | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Precursor for Suzuki-Miyaura polymerization |

Catalytic Approaches in Fluorene Precursor Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of fluorene precursors, enabling the construction of complex molecular architectures under mild conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of fluorene-based materials. The Stille coupling reaction, which couples an organotin compound with an organic halide, has been employed to create sophisticated fluorene-based organoboron compounds from halofluorenyl boronic esters. nih.govwikipedia.orglibretexts.org This methodology allows for the synthesis of oligomeric structures while leaving the boronic pinacol (B44631) ester group intact for further transformations. nih.gov

The Suzuki-Miyaura coupling is another cornerstone reaction, involving the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org This reaction is widely used for synthesizing biaryl compounds and conjugated polymers. libretexts.org In the context of fluorene chemistry, Suzuki-Miyaura polycondensation is used to synthesize light-emitting fluorene copolymers. nih.gov For example, 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester can be coupled with dibromo-monomers in a process catalyzed by a palladium complex like (PPh₃)₄Pd(0) to yield high molecular weight polymers. nih.gov The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, base, and solvent system, with ongoing research focusing on developing more active and stable catalysts, such as air- and moisture-stable NHC–Pd(II) complexes, for coupling challenging substrates like aryl fluorosulfonates. nsf.govacs.org

Table 3: Examples of Palladium-Catalyzed Fluorene Synthesis

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

| Stille Coupling | Halofluorenyl boronic esters | Palladium-catalyzed | Synthesis of oligomeric organoboron reagents | nih.gov |

| Suzuki-Miyaura Polycondensation | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, Dibromo monomers | (PPh₃)₄Pd(0) | Synthesis of light-emitting copolyfluorenes | nih.gov |

| Suzuki-Miyaura Coupling | 2,2′-dibromobiphenyls, 1,1-diboronates | Pd(0)-catalyzed | Efficient synthesis of 9H-fluorene derivatives | organic-chemistry.org |

Boron trifluoride (BF₃), often used as its etherate complex (BF₃·Et₂O), is a versatile Lewis acid catalyst in organic synthesis, facilitating a variety of transformations including condensation and isomerization reactions. thieme-connect.dewikipedia.org In the realm of fluorene chemistry, BF₃·Et₂O has proven effective in catalyzing the synthesis of highly functionalized 9-substituted fluorene derivatives.

A specific application involves the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides. thieme-connect.comthieme-connect.de In the presence of a catalytic amount of BF₃·Et₂O, this reaction proceeds smoothly in a solvent like dichloromethane (B109758) at room temperature to afford conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields, with optimal results achieved using 0.3 equivalents of the catalyst. thieme-connect.comthieme-connect.de The reaction is believed to proceed through the formation of an allene (B1206475) carbocation intermediate. thieme-connect.com This methodology highlights the utility of BF₃ catalysis in accessing complex fluorene structures from readily available propargylic alcohols. thieme-connect.comthieme-connect.de

Table 4: Optimization of BF₃·Et₂O Catalyzed Fluorene Derivative Synthesis

| Catalyst | Catalyst Loading (equiv.) | Solvent | Yield (%) | Reference |

| BF₃·Et₂O | 0.1 | Dichloromethane | 65 | thieme-connect.de |

| BF₃·Et₂O | 0.3 | Dichloromethane | 92 | thieme-connect.comthieme-connect.de |

| BF₃·Et₂O | 0.5 | Dichloromethane | 89 | thieme-connect.com |

| p-TsOH | 0.3 | Dichloromethane | 35 | thieme-connect.com |

| FeCl₃ | 0.3 | Dichloromethane | 25 | thieme-connect.com |

Industrial Production Considerations for Fluorene-based Intermediates

The industrial-scale production of fluorene-based intermediates is critical for their application in sectors such as pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and organic solar cells. thieme-connect.comagcchem.comrug.nl The transition from laboratory-scale synthesis to large-scale manufacturing involves addressing several key considerations to ensure efficiency, cost-effectiveness, and safety.

A primary concern is the development of robust and scalable synthetic routes. Reactions that are efficient and high-yielding at the lab scale, such as palladium-catalyzed couplings, must be optimized for industrial production. nih.govnih.gov This includes minimizing the use of expensive catalysts, developing methods for catalyst recovery and reuse, and selecting cost-effective starting materials and reagents. For instance, in Suzuki-Miyaura couplings, the development of highly active catalysts that function at low loadings (e.g., 0.10-0.20 mol%) is crucial for industrial viability. nsf.gov

The choice of reagents and solvents must also align with industrial safety and environmental standards. The use of highly toxic reagents, such as certain organotin compounds in Stille couplings, presents significant challenges related to handling, waste disposal, and regulatory compliance. wikipedia.org Therefore, there is a continuous drive to develop greener synthetic pathways that utilize less hazardous materials and solvents. acs.org

Furthermore, manufacturing processes for specialty chemicals, including many fluorene intermediates, often require specialized equipment and adherence to strict quality control protocols, such as current Good Manufacturing Practices (cGMP), particularly when the end products are intended for pharmaceutical applications. agcchem.com Global supply chain management is another critical aspect, ensuring a reliable source of raw materials and intermediates, which may involve multi-step custom synthesis performed by specialized contract manufacturing organizations (CMOs). agcchem.com These organizations offer expertise in process research and development, scale-up, and commercial production, helping to reduce costs and accelerate product development. agcchem.com

Reactivity Profiles and Transformative Chemistry of 9h,9 H 1,1 Bifluorene and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Bifluorene Core

The aromatic rings of the bifluorene core are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. nih.gov In these reactions, an electrophile attacks the electron-rich benzene (B151609) rings, leading to the replacement of a hydrogen atom. researchgate.net The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the fluorene (B118485) system. The positions most susceptible to electrophilic attack are typically the C2, C4, C5, and C7 carbons, which possess the highest electron density. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For instance, the reaction with N-bromosuccinimide (NBS) can be used to introduce bromine atoms onto the aromatic backbone. researchgate.netthieme-connect.de The reaction conditions, particularly the choice of catalyst and solvent, are crucial in controlling the extent and position of substitution. thieme-connect.de

Conversely, nucleophilic aromatic substitution (NAS) on an unsubstituted, electron-rich system like bifluorene is generally challenging. masterorganicchemistry.com NAS reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards attack by a nucleophile. masterorganicchemistry.comlibretexts.org These activating groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov In the absence of such groups, harsh reaction conditions or the use of very strong nucleophiles would be necessary to facilitate the substitution of a leaving group on the bifluorene core. libretexts.org The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Oxidation and Reduction Pathways of 9,9'-Bi-9H-fluorene Derivatives

The oxidation of fluorene and its derivatives is a well-established transformation, primarily leading to the formation of fluorenone analogues. The methylene (B1212753) bridge (C9 position) of the fluorene moiety is particularly susceptible to oxidation. A variety of oxidizing agents and conditions can be employed for this purpose. A highly efficient and environmentally friendly method involves the aerobic oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH), often in a solvent such as tetrahydrofuran (B95107) (THF). nih.govyoutube.com This method allows for the synthesis of 9-fluorenones, including those substituted with halogen or alkyl groups, in high yields under ambient conditions. youtube.com The use of graphene-supported KOH has also been reported to catalyze this aerobic oxidation effectively at room temperature. libretexts.org

The first step in the electropolymerization of fluorene derivatives involves the formation of a radical cation. researchgate.net The subsequent coupling of two such radical cations forms a carbon-carbon bond, leading to dimers like bifluorene. For polymerization to proceed further, the formation of a higher oxidation state is often required, as the radical cation of the dimer may not be reactive enough for subsequent coupling reactions. researchgate.net

Reduction pathways for bifluorene derivatives, particularly the reduction of bifluorenone systems, are also of synthetic importance. These reactions can regenerate the fluorene system or lead to other functional groups. Standard reduction methods for ketones, such as catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, can be applied to the carbonyl groups in oxidized bifluorene structures to yield the corresponding bifluorenol derivatives.

Rearrangement Reactions and Carbocation Intermediates

Reactions involving the formation of carbocation intermediates on the bifluorene skeleton can be accompanied by structural rearrangements. youtube.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to transform a less stable carbocation into a more stable one. masterorganicchemistry.comlibretexts.org For example, if a carbocation were generated at a secondary position adjacent to a more substituted carbon, a hydride or alkyl group could migrate to yield a more stable tertiary carbocation. rsc.org

The stability of carbocations follows the order: tertiary > secondary > primary. rsc.org This stability is attributed to hyperconjugation, the interaction of filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation center. rsc.org In the context of the bifluorene framework, the formation of a carbocation, for instance during an SN1 reaction or an electrophilic addition to a derivatized bifluorene, could trigger such shifts. youtube.comlibretexts.org

Transition Metal-Mediated Transformations

The bifluorene scaffold and its derivatives are pivotal in the realm of transition metal catalysis, serving as ligands that influence the reactivity and selectivity of the metal center or as substrates for complex molecular constructions.

The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for constructing substituted benzene rings and complex polycyclic aromatic systems. This strategy has been successfully applied to the synthesis of fluorene-related helical compounds. For example, the intramolecular cyclotrimerization of a triyne containing a fluorene moiety can be catalyzed by air-stable Nickel(0) precatalysts. This reaction proceeds to form complex, helically chiral indenofluorene skeletons. The choice of catalyst, ligands (such as phosphines), and reaction temperature can influence the yield and enantioselectivity of the cyclization process.

| Catalyst System | Temperature (°C) | Solvent | Yield of Indenofluorene Product (%) |

|---|---|---|---|

| Ni(COD)(DQ) (10 mol%) + PPh3 (20 mol%) | 100 | Toluene | 33 |

| Ni(COD)(DQ) (10 mol%) + PCy3 (20 mol%) | 100 | Toluene | ~10 (traces) |

Olefin metathesis, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, is a versatile tool for C-C double bond formation. nih.gov The catalyst's performance is heavily dependent on the nature of its ligands. Spiro-aromatic structures, including spiro-oxindoles and spirobifluorenes, are important motifs in medicinal and materials chemistry. elsevierpure.com The synthesis of such spiro-compounds can be achieved via ring-closing metathesis (RCM). For example, 3,3-diallyl oxindoles undergo smooth RCM in the presence of Grubbs' first-generation catalyst to yield spiro-oxindoles in high yields. elsevierpure.com

While direct examples of spiro-fluorene ligands in commercial ruthenium catalysts are not widespread, the principle demonstrates the compatibility of spirocyclic frameworks with metathesis chemistry. The development of chiral spiro-fluorene ligands for ruthenium could pave the way for new asymmetric olefin metathesis catalysts, leveraging the rigid and well-defined three-dimensional structure of the spirobifluorene core to control the stereochemical outcome of metathesis reactions.

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 3,3-diallyl oxindole | Grubbs' Catalyst-I | 2 | Toluene | 3,3'-spiro pentacyclo-oxindole | Good to Excellent |

Metal-ligand cooperation (MLC) is a sophisticated catalytic concept where the ligand is not merely a spectator but actively participates in bond activation and formation. researchgate.nettudelft.nl This often involves pincer-type ligands, where the metal and a reactive site on the ligand work in concert to activate substrates like H₂, CO₂, alcohols, and amines. tudelft.nluu.nl The reactivity often involves a cycle of dearomatization and rearomatization of the ligand backbone. researchgate.nettudelft.nl

Pincer complexes of metals like nickel, iridium, ruthenium, and manganese have demonstrated this cooperative reactivity. researchgate.netuu.nlacs.orgillinois.edu For example, acridine-based pincer ligands, which are structurally analogous to fluorene, can undergo H₂ splitting across the metal center and the C9 position of the acridine (B1665455) backbone, a process described as "long-range" MLC. illinois.edu Similarly, a bifluorene unit incorporated into a pincer ligand framework could facilitate catalysis through MLC. The rigidity of the bifluorene core combined with potential reactive sites (like the C9-H groups) could enable cooperative activation of small molecules, opening new avenues for catalyst design with earth-abundant metals like nickel. acs.orgresearchgate.netchemrxiv.org The electronic and steric properties of the ligand environment play a crucial role in dictating the reactivity profile of these complexes. researchgate.net

Stereoselective and Asymmetric Syntheses Utilizing Bifluorene Scaffolds

The rigid and well-defined three-dimensional structure of bifluorene scaffolds makes them exceptional platforms for stereoselective and asymmetric synthesis. Their inherent chirality, particularly axial chirality in the case of atropisomeric bifluorenes, can be effectively transferred to produce enantioenriched molecules. This section details the use of these scaffolds, particularly derivatives of 9H,9'H-1,1'-Bifluorene, in asymmetric catalysis and the synthesis of complex chiral molecules.

The core principle behind using bifluorene scaffolds in asymmetric synthesis lies in their function as chiral ligands or catalysts that create a chiral environment around the reacting substrates. This controlled environment favors the formation of one enantiomer over the other. Chiral fluorene derivatives have garnered significant attention as they form the backbone of numerous ligands, bioactive molecules, and advanced materials. researchgate.net The development of transition metal-catalyzed and organo-catalyzed asymmetric reactions has been a key focus in preparing chiral fluorenes with high optical purity. researchgate.net

A significant strategy involves the creation of axially chiral molecules, where the stereogenic unit is an axis of chirality rather than a stereocenter. The bifluorene framework is a classic example of a biaryl system capable of exhibiting stable axial chirality. These atropisomeric compounds are crucial as ligands and catalysts in organic chemistry. nih.gov

One notable area of application is in transition-metal catalyzed asymmetric hydrogenation. For instance, chiral spiro ligands, which share structural rigidity with bifluorenes, have demonstrated remarkable efficacy. A structurally unique oxa-spirocyclic diphenol, O-SPINOL, has been used to create a chiral tridentate ligand, O-SpiroPAP. This ligand, when complexed with iridium, catalyzes the asymmetric hydrogenation of bridged biaryl lactones, yielding valuable, enantioenriched axially chiral products with excellent yields and high enantioselectivities. dicp.ac.cn This process represents a significant achievement in constructing axially chiral molecules through the direct reduction of esters with hydrogen gas. dicp.ac.cn

The effectiveness of these catalyst systems is highly dependent on the ligand structure, the metal center, and the reaction conditions. Optimization of these parameters is crucial for achieving high stereoselectivity. For example, in the iridium-catalyzed asymmetric reduction of Bringmann's lactones using an O-SpiroPAP ligand, the choice of base and temperature was found to be critical. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Bridged Biaryl Lactone (Bringmann's Lactone) using O-SpiroPAP Ligand dicp.ac.cn

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Ir(COD)Cl]₂/L4 (1) | tBuOK (5) | THF | 45 | 50 | 98 |

| 2 | [Ir(COD)Cl]₂/L4 (1) | K₂CO₃ (5) | THF | 45 | >99 | 98 |

| 3 | [Ir(COD)Cl]₂/L4 (1) | Cs₂CO₃ (5) | THF | 45 | >99 | 97 |

| 4 | [Ir(COD)Cl]₂/L4 (1) | K₂CO₃ (5) | THF | 60 | >99 | 96 |

| 5 | [Ir(COD)Cl]₂/L4 (1) | K₂CO₃ (5) | THF | 10 | 60 | 98 |

| L4 refers to the O-SpiroPAP ligand. Conditions: 50 atm H₂, rt. |

Beyond hydrogenation, bifluorene and related biaryl scaffolds are instrumental in a variety of other stereoselective transformations. Chiral phosphoric acids derived from axially chiral biaryls like [1,1'-biphenyl]-2,2'-diol (BIPHNOL) are powerful catalysts for a range of asymmetric reactions. chemrxiv.org These catalysts have been successfully employed in reactions such as the asymmetric synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives. chemrxiv.org

Furthermore, the stereoselective synthesis of complex fluorene-containing polycyclic structures has been achieved through methods like ring-closing metathesis followed by transannular cyclization. This approach allows for the construction of tetrahydro-5H-benzo[c]fluorenes with excellent control over the stereochemistry at multiple contiguous stereogenic centers, yielding single stereoisomers. nih.gov The reaction conditions are compatible with a variety of nucleophiles, demonstrating the versatility of the strategy. nih.gov

The development of novel bifunctional catalysts represents another frontier. Superbasic, bifunctional peptidyl guanidine (B92328) catalysts have been designed for the atroposelective synthesis of axially chiral quinazolinediones, a motif of pharmaceutical interest. nih.gov Computational studies have been crucial in understanding the catalyst's conformational behavior and the noncovalent interactions that govern atroposelectivity, highlighting the nuanced design required for effective asymmetric catalysis. nih.gov

Advanced Spectroscopic and Structural Characterization of 9h,9 H 1,1 Bifluorene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy of 9H,9'H-1,1'-Bifluorene reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals are influenced by the local electronic environment. libretexts.org In a typical ¹H NMR spectrum of 9,9'-Bifluorene, the aromatic protons resonate in the downfield region, generally between 6.9 and 7.7 ppm, which is characteristic of hydrogens attached to sp²-hybridized carbons in an aromatic system. chemicalbook.commnstate.edu The methine protons at the 9 and 9' positions, being sp³-hybridized, appear further upfield.

A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a signal for the methine protons (H-9 and H-9') at approximately 4.80 ppm. chemicalbook.com The aromatic protons exhibit more complex splitting patterns due to coupling with neighboring protons. For instance, the protons at the 1 and 1' positions might appear as a doublet around 7.64 ppm, while other aromatic protons would be observed in the range of 7.05 to 7.23 ppm. chemicalbook.com The integration of these signals confirms the ratio of the different types of protons present in the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for 9H,9'H-1,1'-Bifluorene

| Proton Assignment | Chemical Shift (ppm) |

| H-9, H-9' | ~4.80 |

| Aromatic Protons | ~6.9 - 7.7 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of 9H,9'H-1,1'-Bifluorene. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of every carbon signal in the molecule. libretexts.org

The sp³-hybridized carbons at the 9 and 9' positions are expected to resonate in the upfield region of the spectrum. In contrast, the sp²-hybridized aromatic carbons will appear significantly downfield, generally in the range of 115 to 150 ppm. libretexts.org The exact chemical shifts are influenced by the substitution pattern and the electronic environment of each carbon atom. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 9H,9'H-1,1'-Bifluorene

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| C-9, C-9' (sp³) | ~50 - 60 |

| Aromatic Carbons (sp²) | ~115 - 150 |

Note: These are general ranges and actual values can be influenced by the specific molecular environment.

DEPT and Other Advanced NMR Techniques

To further aid in the assignment of carbon signals, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, and can also identify quaternary carbons. nih.gov For 9H,9'H-1,1'-Bifluorene, a DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would help to definitively assign the methine carbons at the 9 and 9' positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org In a typical electron ionization (EI) mass spectrum of 9H,9'H-1,1'-Bifluorene, a prominent molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₂₆H₁₈, approximately 330.4 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk The molecular ion can undergo fragmentation to produce smaller, stable ions. For 9H,9'H-1,1'-Bifluorene, a common fragmentation pathway involves the cleavage of the C9-C9' bond, leading to the formation of a fluorenyl cation (C₁₃H₉⁺) at m/z 165. chemicalbook.com This fragment is often the base peak in the spectrum due to its stability. Other fragments corresponding to the loss of hydrogen atoms or further fragmentation of the fluorene (B118485) rings may also be observed. libretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of 9H,9'H-1,1'-Bifluorene

| m/z | Proposed Fragment |

| ~330 | [C₂₆H₁₈]⁺ (Molecular Ion) |

| ~165 | [C₁₃H₉]⁺ (Fluorenyl Cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and to gain insights into the functional groups present. rsc.org

The IR spectrum of 9H,9'H-1,1'-Bifluorene is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C-H bonds of the sp³-hybridized methine groups at the 9 and 9' positions would appear at slightly lower wavenumbers, typically in the 2850-3000 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. rsc.org

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak or absent in the IR spectrum. The symmetric stretching of the aromatic rings, for instance, often gives a strong signal in the Raman spectrum.

Table 4: Characteristic IR Absorption Bands for 9H,9'H-1,1'-Bifluorene

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (C9-H) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (XRD). iaea.org This technique requires the growth of a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. iucr.org

For 9H,9'H-1,1'-Bifluorene, an XRD analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. It would reveal the relative orientation of the two fluorene moieties, including the dihedral angle between the two aromatic systems. The crystal structure also provides information about intermolecular interactions, such as π-π stacking, which can influence the physical properties of the material in the solid state. iucr.orgresearchgate.net

Table 5: Illustrative Crystallographic Parameters for a Fluorene Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.931 |

| b (Å) | 7.448 |

| c (Å) | 15.647 |

| β (°) | 95.29 |

| Volume (ų) | 1500.5 |

Note: These values are for a related fluorene derivative, 9-Pentafluorophenylmethylene-9H-fluorene, and serve as an illustrative example of the type of data obtained from an XRD study. crystallography.net

Theoretical and Computational Investigations of 9h,9 H 1,1 Bifluorene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 9H,9'H-1,1'-bifluorene at a molecular level. These calculations can predict its electronic properties and the energies of different spatial arrangements of the molecule.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. scispace.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity and stability. wikipedia.orgmuni.cz A smaller gap generally indicates a molecule is more reactive and less stable. wikipedia.org

For conjugated molecules like 9H,9'H-1,1'-bifluorene, the HOMO and LUMO are typically π-type orbitals. Computational methods like Density Functional Theory (DFT) are often used to calculate the energies of these frontier orbitals. pku.edu.cnnih.gov Analysis of the frontier orbitals can reveal how substituents might affect the electronic properties of the molecule. rsc.org For instance, introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby tuning the molecule's properties. rsc.org

Table 1: Frontier Molecular Orbital Data

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

This table provides a general overview of frontier molecular orbitals and their significance. Specific calculated energy values for 9H,9'H-1,1'-bifluorene would require dedicated computational studies.

Computational methods are also employed to study the different spatial arrangements, or conformations, of 9H,9'H-1,1'-bifluorene and to predict its stereochemistry. The molecule's conformation can significantly influence its physical and chemical properties. For example, studies on related overcrowded bistricyclic aromatic enes have shown that the introduction of different atoms can lead to folded or twisted conformations. nih.gov X-ray analysis of similar compounds has been used to determine their molecular structures, including folding dihedrals and degrees of pyramidalization at key carbon atoms. nih.gov Such computational and experimental approaches can help predict the most stable conformation of 9H,9'H-1,1'-bifluorene.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a valuable tool for investigating the step-by-step process of chemical reactions involving 9H,9'H-1,1'-bifluorene.

By modeling the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. scispace.com Characterizing the transition state is crucial for understanding the reaction's kinetics and mechanism. scispace.com For instance, in a proposed mechanism for the oxidation of a similar compound, L-Tyrosine, different conformers of the transition state were considered to determine the most favorable reaction pathway. scispace.com Computational methods can be used to explore various possible reaction pathways and determine the most likely one based on the calculated energy barriers. thieme-connect.ded-nb.info

The solvent in which a reaction occurs can have a significant impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on reaction dynamics. researchgate.net These models account for the polarity and other properties of the solvent to provide a more accurate picture of the reaction in solution. Studies on other molecules have shown that while the solvent may have little influence on certain bond parameters, it can affect the relative stability of different conformers. researchgate.net

Simulations of Spectroscopic Data

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to confirm the structure and properties of a molecule. For example, time-dependent density functional theory (TD-DFT) can be used to simulate absorption and emission spectra. pku.edu.cn These simulations can predict the maximum absorption wavelengths and help in understanding the electronic transitions responsible for the observed spectral features. pku.edu.cn For related fluorene (B118485) compounds, these calculations have shown how modifications to the molecular structure can lead to shifts in the absorption spectra. pku.edu.cn

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules and their interactions at an atomic level. nih.gov For complex systems like 9H,9'H-1,1'-bifluorene and its derivatives, MD simulations provide critical insights into supramolecular assembly, conformational changes, and the stability of host-guest complexes, complementing experimental findings by revealing details that are often difficult to observe directly. nih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a window into the kinetics and thermodynamics of supramolecular processes. frontiersin.org

While specific MD simulation studies focusing exclusively on 9H,9'H-1,1'-bifluorene are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on related polyfluorene and oligofluorene systems. These studies provide a robust framework for understanding how bifluorenes likely behave.

Theoretical investigations into poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), a related polymer, have utilized computational models to understand intermolecular interactions. nih.gov These studies have highlighted the significance of CH-π interactions in the aggregation of polyfluorene chains, a phenomenon that is also relevant to the supramolecular chemistry of bifluorenes. nih.gov The formation of aggregates in PFO, identified by the appearance of a new band in absorption spectra at high concentrations, is attributed to the interaction between n-alkyl side chains and the π-electrons of the fluorene rings. nih.gov

In the context of supramolecular chemistry, MD simulations can be employed to predict and analyze the formation of complex architectures. For instance, simulations can model the encapsulation of guest molecules within larger host structures, providing data on binding affinities, conformational changes upon binding, and the stability of the resulting complex. nih.gov These computational approaches are invaluable for rationally designing host-guest systems with specific properties. nih.gov

The general workflow for conducting MD simulations on a bifluorene system would involve several key steps. Initially, a force field, which is a set of parameters describing the potential energy of the system, is selected. The system, including the bifluorene molecules and any solvent or interacting partners, is then constructed and energy-minimized to remove unfavorable contacts. Subsequently, the system is equilibrated at a desired temperature and pressure, followed by a production run where data is collected for analysis. frontiersin.org Analysis of the simulation trajectory can reveal information about structural stability, intermolecular distances, and the dynamics of interaction. frontiersin.org

For example, in a hypothetical simulation of 9H,9'H-1,1'-bifluorene aggregation in a solvent, key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be monitored to assess the stability and flexibility of the molecular assemblies. frontiersin.org The table below illustrates the kind of data that could be generated from such a simulation.

| Simulation Parameter | Description | Typical Application in Bifluorene Studies |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. | To assess the structural stability of a bifluorene dimer or aggregate over the simulation time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | To identify flexible regions of the bifluorene molecule, such as the bond linking the two fluorene units. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | To characterize the solvent structure around a bifluorene molecule or the packing of bifluorene molecules in an aggregate. |

| Binding Free Energy | The free energy change upon the association of two or more molecules. | To quantify the strength of interaction between two bifluorene molecules or between a bifluorene host and a guest molecule. |

Furthermore, quantum-chemical calculations on fluorene-based copolymers have provided insights into interchain interactions by analyzing the effect of translating one polymer chain relative to another. gatech.edu These calculations can determine how HOMO and LUMO energy levels are affected by the stacking of chains, which is crucial for understanding the electronic properties of supramolecular assemblies. gatech.edu

While direct and extensive MD simulation data for 9H,9'H-1,1'-bifluorene remains a subject for future research, the established methodologies and findings from related fluorene-based systems provide a strong foundation for predicting and understanding its behavior in supramolecular contexts.

Applications of 9h,9 H 1,1 Bifluorene and Its Derivatives in Advanced Materials and Catalysis

Polymer Chemistry and Engineering

The integration of fluorene (B118485) units into polymer backbones has led to the development of a significant class of functional materials with tunable properties for various high-performance applications.

Fluorene derivatives are widely utilized as monomers and precursors for the synthesis of high-performance polymers. Their rigid and planar structure, coupled with versatile functionality, makes them ideal building blocks for creating materials with desirable electronic and photophysical properties. researchgate.net For instance, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a key precursor for synthesizing semiconducting polymers through methods like Suzuki Coupling polymerization. ossila.com These polymers are foundational materials for applications in organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic field-effect transistors (OFETs). ossila.com

The synthesis process often involves creating functionalized fluorene units that can be readily polymerized. A monomer like 1,12-bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-closo-1,12-dicarbodecaborane was synthesized to incorporate a p-carborane (B1425697) unit directly into a polyfluorene backbone, demonstrating the modularity of this chemical system. umass.edu Similarly, the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile highlights the creation of valuable monomers for producing high-potential redox polymers. mdpi.com The ability to introduce various functional groups at the C-9 position of the fluorene core allows for fine-tuning the solubility, processability, and electronic properties of the resulting polymers. thieme-connect.de

| Monomer/Precursor | Polymerization Method | Resulting Polymer Type | Reference |

|---|---|---|---|

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Coupling | Polymer Semiconductors (e.g., F8BT) | ossila.com |

| 1,12-bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-closo-1,12-dicarbodecaborane | Suzuki Polymerization | Polyfluorene with p-carborane in the backbone | umass.edu |

| 9-Arylidene-9H-fluorene containing monomers | - | Donor-Acceptor (D-A) alternating polymers | nih.gov |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | - | High-potential redox polymer (PVK analog) | mdpi.com |

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are a cornerstone of modern organic electronics. researchgate.net Polyfluorenes, which feature a fluorene unit integrated into their conjugated backbone, have garnered significant research interest due to their high charge-carrier mobility, excellent processability, and strong, pure blue electroluminescence. ossila.com

The development of these polymers often involves creating donor-acceptor (D-A) alternating structures to control the material's band gap and electronic properties. nih.govmdpi.com For example, polymers P1 and P2, which contain a 9-arylidene-9H-fluorene unit, were synthesized as D-A alternating polymers for use in polymer solar cells. nih.gov Well-known examples of polyfluorenes include PFO (Poly(9,9-dioctylfluorenyl-2,7-diyl)) and F8BT (Poly(9,9-dioctylfluorene-alt-benzothiadiazole)), which utilize the polyfluorene subunit and can be blended to produce highly efficient green OLEDs. ossila.com Furthermore, the incorporation of unique moieties like p-carborane directly into the conjugated backbone of polyfluorene has been explored to enhance properties such as thermal stability. umass.edu

| Structural Feature | Influence on Polymer Architecture | Impact on Performance | Reference |

|---|---|---|---|

| Rigid, planar fluorene core | Promotes ordered polymer packing | Enhances charge transport | researchgate.net |

| sp²-hybridized C-9 position | Facilitates planar backbone conformation | Improves light absorption and chain packing | researchgate.net |

| Linear chain conformation | Enhances J-aggregation and π–π stacking | Increases crystallinity and hole mobility | rsc.org |

| Incorporation of p-carborane | Adds bulky, stable unit to backbone | Increases Tg and thermal stability | umass.edu |

Organic Electronic and Optoelectronic Devices

The superior electronic properties of fluorene-based polymers make them prime candidates for active materials in a range of organic electronic and optoelectronic devices.

Fluorene derivatives are highly valued as emitters in OLEDs and PLEDs, primarily due to their high photoluminescence efficiency, good thermal stability, and capacity for strong blue emission. mdpi.com Alkylated polyfluorenes are especially sought after for display technologies because they produce efficient and pure blue light. ossila.com The construction of bipolar molecules, often using a donor-acceptor architecture, is an effective strategy for creating highly efficient deep-blue emitting materials, where fluorene or its analogs can serve as the electron-donating component. nih.gov

The performance of these devices is a subject of intensive research. For example, blending polyfluorene derivatives like PFO and F8BT can create high-efficiency green-emitting devices. ossila.com In another study, a sky-blue OLED using a single emissive layer of a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor derivative achieved an external quantum efficiency (EQE) of 3.7%, which increased to 9.8% in a white OLED that combined the emitter with an exciplex layer. nih.gov A non-doped deep-blue OLED based on a carbazole-biphenyl-imidazole derivative achieved an impressive maximum EQE of 4.43% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.159, 0.080). nih.gov These results underscore the potential of fluorene-based materials in next-generation lighting and displays. mpg.de

| Device Type | Fluorene-Based Material/Derivative | Performance Metric | Emission Color | Reference |

|---|---|---|---|---|

| Sky-Blue OLED | Derivative with 9,9-dimethyl-9,10-dihydroacridine donor | EQE: 3.7% | Sky-Blue | nih.gov |

| White OLED | Combination of single emitter and exciplex layers | EQE: 9.8% | White | nih.gov |

| Non-Doped Deep-Blue OLED | BCzB-PPI (carbazole-biphenyl-phenanthroimidazole) | EQE: 4.43% | Deep-Blue (CIE: 0.159, 0.080) | nih.gov |

| Green PLED | Blend of PFO (F8) and F8BT | High-efficiency | Green | ossila.com |

The excellent charge-carrier mobility of polyfluorenes makes them suitable for the active semiconductor layer in OFETs. ossila.com These devices are the fundamental building blocks of flexible and printed electronics, and their performance is rapidly improving, with some OFETs now exhibiting mobilities that surpass amorphous silicon. acs.org

The molecular design of the fluorene-based polymer is critical for OFET performance. Strategies such as using donor-acceptor copolymers and engineering the polymer backbone can significantly enhance charge transport. nih.gov For instance, research on analogous conjugated polymers has shown that introducing asymmetry in the side chains can lead to more favorable molecular packing and dramatically higher charge mobility compared to their symmetric counterparts. acs.org While specific performance data for 9H,9'H-1,1'-bifluorene-based OFETs is part of ongoing research, the foundational properties of polyfluorenes, such as those derived from 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), confirm their applicability in this field. ossila.com The continued development of new fluorene-based polymers is a promising avenue for advancing the capabilities of OFETs. nih.gov

Polymer Solar Cells (PSCs) and Photovoltaic Applications

Derivatives of 9H,9'H-1,1'-bifluorene are integral to the advancement of polymer solar cells (PSCs) and other photovoltaic technologies. The unique structural and electronic properties of the fluorene unit, particularly when modified, make it a valuable building block for high-performance organic photovoltaic materials.

A notable example involves the use of 9-alkylidene-9H-fluorene units in the main chain of donor-acceptor copolymers. One such polymer, poly[9-(1-hexylheptylidene)-2,7-fluorene-alt-5,5-(4,7-di-2-thienyl-5,6-dialkoxy-2,1,3-benzothiadiazole)] (PAFDTBT), has demonstrated significant potential. diva-portal.orgresearchgate.netacs.org This polymer exhibits a low band gap of 1.84 eV and a low-lying highest occupied molecular orbital (HOMO) energy level of 5.32 eV, which are desirable characteristics for efficient light harvesting and charge separation. diva-portal.orgresearchgate.netacs.org When incorporated into a bulk heterojunction (BHJ) PSC with diva-portal.orgdiva-portal.org-phenyl-C71-butyric acid methyl ester (PC71BM) as the acceptor, PAFDTBT-based devices have achieved a power conversion efficiency (PCE) of 6.2% with a high fill factor (FF) of 0.70. diva-portal.orgresearchgate.netacs.org This performance underscores the utility of the 9-alkylidene-9H-fluorene moiety in creating narrow band gap conjugated polymers for high-efficiency PSCs. diva-portal.orgresearchgate.net

Further research into 9-arylidene-9H-fluorene-containing polymers has highlighted the importance of molecular weight and the positioning of alkoxy chains on the photovoltaic performance. nih.gov For instance, high molecular weight polymers (HMW-P1) based on this structure, when blended with PC71BM, yielded PSCs with a PCE of 6.26%. nih.gov This efficiency was further enhanced to 6.52% with the use of 1,8-diiodooctane (B1585395) (DIO) as an additive. nih.gov In contrast, a low molecular weight version (LMW-P1) of the same polymer only achieved a PCE of 2.75%. nih.gov This demonstrates a clear correlation between polymer chain length and device efficiency. Moreover, the placement of alkoxy substituents on the 9-arylidene-9H-fluorene unit is also critical, as a different polymer (P2) with altered substituent positions showed a significantly lower PCE of 2.51%. nih.gov

The versatility of the fluorene scaffold is further exemplified by its use as a precursor for polymer semiconductors in a variety of applications, including organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and PSCs. ossila.com For example, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key precursor for synthesizing such polymers. ossila.com The resulting polyfluorene-based materials are known for their efficient blue electroluminescence, high charge-carrier mobility, and good processability. ossila.com

Hole Transport and Electron Extraction Layer Materials

Fluorene-based compounds are extensively utilized in the development of hole transport materials (HTMs) and electron extraction layers, which are critical components for efficient optoelectronic devices like OLEDs and perovskite solar cells (PSCs). mdpi.comd-nb.info The performance of these devices is significantly influenced by the ability of the HTM to facilitate the movement of positive charge carriers (holes) from the active layer to the anode. acs.org

A key strategy to improve HTMs involves incorporating fluorenyl groups into molecular structures. mdpi.com For example, a series of compounds, including 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated derivatives (2M-DDF and 4M-DDF), have been developed to enhance solubility and carrier transport compared to the commercial HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD). mdpi.com The 2M-DDF compound, when used as an HTM in an OLED with an Alq3 emitter, achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m², a significant improvement over devices using TPD. mdpi.com This enhanced performance is attributed to the higher HOMO energy level of 2M-DDF (-5.19 eV) compared to TPD (-5.50 eV), which reduces the energy barrier for hole injection from the indium tin oxide (ITO) anode. mdpi.com

In the context of PSCs, fluorene-based HTMs have also shown great promise. researchgate.net Two such materials, HT1 and HT2, were synthesized from the inexpensive starting material 2,7-dibromo-9H-fluorene. researchgate.net PSCs utilizing HT2 as the HTM demonstrated an impressive power conversion efficiency of 18.04%. researchgate.net The superior performance of HT2 is linked to its more extended three-dimensional structure, which facilitates efficient charge collection. researchgate.net The development of dopant-free HTMs is a significant goal for improving the long-term stability of PSCs, as common dopants can be hygroscopic. acs.org One approach to creating effective undoped HTMs is to incorporate larger π-conjugated systems into the molecular structure, a strategy that has been successfully employed with spiro[fluorene-9,9′-xanthene] (SFX) core units. acs.org

Furthermore, fluorene-based polymers can also function as electron extraction layers. For instance, PFN, a conjugated polyelectrolyte with a fluorene backbone, is used as an interlayer between the cathode and the active layer in organic photovoltaic (OPV) devices to enhance electron extraction efficiency. ossila.com

Catalysis and Ligand Design

Bifluorene Scaffolds as Chiral Ligands for Asymmetric Catalysis

Bifluorene scaffolds are increasingly recognized for their potential in the design of chiral ligands for asymmetric catalysis. researchgate.netresearchgate.net The unique, rigid, and sterically defined structure of the fluorene unit provides a robust framework for creating catalysts that can induce high levels of stereoselectivity in chemical reactions. researchgate.net The field has seen significant development in the catalytic asymmetric synthesis of chiral fluorenes themselves, which are valuable as both final products and as components of more complex chiral ligands and materials. researchgate.net

One of the key features of bifluorene and its derivatives is the potential for axial chirality, which arises from restricted rotation around the single bond connecting the two fluorene units. This type of chirality is particularly useful in ligand design, as it can create a well-defined chiral environment around a metal center. The synthesis of axially chiral fluorene-bearing scaffolds has been achieved through various methods, including chiral organic base-catalyzed cascade reactions. researchgate.net

Furthermore, spirobifluorene units, where two fluorene systems are linked through a common spiro atom, also exhibit axial chirality upon 2,2'-functionalization. rsc.org This has been exploited to create chiral boronate ester cages, demonstrating the modularity of using bifluorene-type scaffolds in constructing complex, chiral supramolecular structures. rsc.org The development of chiral ligands based on these scaffolds is crucial for advancing asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds for applications in pharmaceuticals, agrochemicals, and materials science. nih.govroutledge.com The design of these ligands often focuses on creating a specific three-dimensional space that favors the formation of one enantiomer of the product over the other. hawaii.edu

Development of Organometallic Catalysts with Fluorene-based Ligands

Fluorene-based ligands have been instrumental in the development of a variety of organometallic catalysts for a range of chemical transformations. nih.govnih.gov These ligands can be tailored to modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. catalysis.blog

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, have been successfully employed to synthesize sophisticated organoboron compounds based on fluorene. nih.gov These reactions allow for the construction of complex fluorene-based oligomers. nih.gov Tandem palladium-catalyzed reactions involving C(sp3)-H bond activation have also been developed to produce substituted fluorenes and indenofluorenes in a single step with high yields. nih.gov This methodology has potential for creating oligofluorene and polyfluorene materials. nih.gov

In addition to palladium, other transition metals have been complexed with fluorene-based ligands. The first structurally characterized fluorenyl complexes of cerium have been reported, including half-sandwich, sandwich, and tris(fluorenyl) complexes. acs.org These complexes have been shown to undergo ligand redistribution and can participate in C-C bond formation reactions. acs.org

The development of chiral fluorene-based ligands has been a significant focus, as these are crucial for asymmetric catalysis. researchgate.net Various transition metal- and organo-catalyzed asymmetric reactions have been developed to synthesize chiral fluorenes with high optical purity. researchgate.net These chiral fluorenes can then be used as ligands in catalysts for other asymmetric transformations. For example, chiral dinitrogen ligands have been used in palladium/norbornene cooperative catalysis to assemble C-N axially chiral scaffolds. nih.govnih.gov The design of these ligands is critical for achieving high enantioselectivity. nih.gov

Role of Ligand Architecture in Catalytic Activity and Selectivity

The architecture of a ligand plays a pivotal role in determining the activity and selectivity of a catalyst. catalysis.blogresearchgate.net Ligands can influence the electronic properties of the metal center, making it more or less reactive, and their steric bulk can create specific spatial arrangements that favor certain reaction pathways over others. catalysis.blogyoutube.com

In the context of fluorene-based ligands, their rigid and tunable structure is a key advantage. The steric and electronic properties of these ligands can be systematically modified to optimize catalytic performance. For instance, in asymmetric catalysis, the precise three-dimensional structure of a chiral ligand creates a chiral pocket around the metal center, which is responsible for the enantioselectivity of the reaction. rsc.org The development of conformationally rigid and electron-rich P-chiral phosphine (B1218219) ligands, for example, has led to excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions. nih.gov

The influence of ligand architecture is also evident in ruthenium-catalyzed water oxidation. northumbria.ac.uk Factors such as the electronic nature of the ligand and its substituents, steric hindrance, and the geometric arrangement of ligands around the metal center all have a significant impact on the catalyst's efficiency, stability, and activity. northumbria.ac.ukresearchgate.net

Furthermore, the design of ligands can be used to control the reactivity of organometallic complexes. Electron-rich ligands can increase the electron density at the metal center, making it more nucleophilic, while electron-poor ligands have the opposite effect. youtube.com This modulation of reactivity is crucial for controlling the outcome of catalytic reactions. The development of functional pincer ligands, which can cooperate with the metal center by storing protons or electrons, has been a particularly fruitful area of research, leading to the development of highly active catalysts for hydrogenation and dehydrogenation reactions. acs.org

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry and self-assembly are increasingly being harnessed to create complex and functional materials from 9H,9'H-1,1'-bifluorene and its derivatives. uni-wuerzburg.de By designing molecules with specific non-covalent interaction motifs, it is possible to program their assembly into well-defined nanoscale architectures.

Fluorene-derived cyanostilbenes have been shown to exhibit aggregation-induced emission (AIE) through supramolecular self-assembly. rsc.org These molecules can be synthesized via Knoevenagel condensation followed by a Suzuki cross-coupling reaction. rsc.org The resulting compounds can show reversible switching between different states with high contrast, as well as solvatochromic and vapochromic properties. rsc.org The self-assembly process plays a crucial role in enhancing the light-emission efficiency of these materials. rsc.org

The self-assembly of chromophores can also be used to control their electronic properties. mpg.de For example, a pseudo-cube has been constructed from six tetratopic perylene (B46583) diimide (PDI) derivatives through coordination-driven self-assembly. mpg.de This structure prevents the uncontrolled aggregation that often quenches fluorescence in the free ligand, leading to the retention of high electronic order. mpg.de

Furthermore, the self-assembly of n-type semiconductors can lead to materials with enhanced electron mobility. osti.gov For instance, a host-guest complex formed between a PDI-bithiophene-based macrocycle and a fullerene derivative has shown a significant enhancement in OFET device performance compared to the individual components. osti.gov This demonstrates the potential of supramolecular chemistry to create new electronic materials with improved properties. The design of these self-assembling systems often relies on a balance of intermolecular forces, such as hydrogen bonding, π-π stacking, and electrostatic interactions, to achieve the desired hierarchical structures.

Design Principles for Self-Assembling Bifluorene Systems

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of creating advanced materials. In the case of systems based on 9H,9'H-1,1'-bifluorene and its derivatives, several key design principles guide the formation of ordered assemblies. These principles are rooted in the inherent structural and electronic properties of the bifluorene core and the strategic placement of functional groups.

A primary design consideration is the manipulation of non-covalent interactions. The extended π-conjugated system of the bifluorene backbone facilitates strong π-π stacking interactions, which are a major driving force for self-assembly. The planarity and rigidity of the fluorene units contribute to the directionality and stability of these interactions. The design of self-assembling bifluorene systems often involves a delicate balance between these attractive π-π interactions and steric repulsion from substituent groups.

Another critical principle is the introduction of specific recognition motifs to direct the assembly process. For instance, attaching hydrogen-bonding groups, such as amides or carboxylic acids, to the bifluorene scaffold can impose a high degree of order and directionality on the resulting supramolecular structures. Similarly, the incorporation of coordinating ligands, like pyridyl or imidazolyl groups, can lead to the formation of metallo-supramolecular architectures through coordination with metal ions. The geometry and coordination preferences of the metal ions add another layer of control over the final structure.

The concept of molecular shape and symmetry also plays a vital role. The C2-symmetry of the 1,1'-bifluorene core can be exploited to create chiral structures. By introducing chiral substituents, it is possible to induce a preferred handedness in the self-assembled structures, leading to materials with chiroptical properties. The position and nature of these substituents are crucial; for example, placing bulky alkyl chains at the C9 position of the fluorene units can influence the packing arrangement and solubility of the resulting assemblies.

Furthermore, the solvent environment is a key parameter in the self-assembly process. The choice of solvent can modulate the strength of intermolecular interactions. In nonpolar solvents, π-π stacking and hydrogen bonding are generally stronger, while in polar solvents, solvophobic effects can become the dominant driving force for assembly. The interplay between the bifluorene derivative and the solvent dictates the thermodynamic stability of different assembled states.

Finally, kinetic factors can be engineered to control the self-assembly pathway. The rate of solvent evaporation, temperature, and the introduction of external stimuli like light can influence the nucleation and growth of supramolecular structures, allowing for the selection of specific polymorphs or morphologies. By carefully considering these design principles—non-covalent interactions, specific recognition, molecular shape, solvent effects, and kinetic control—researchers can rationally design and construct a wide array of functional self-assembling systems based on 9H,9'H-1,1'-bifluorene.

Metal-Organic Frameworks (MOFs) with Fluorene-Based Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, shape, and functionality, are highly tunable by varying the metal-containing secondary building units (SBUs) and the organic linkers. Fluorene-based ligands, including derivatives of 9H,9'H-1,1'-bifluorene, are attractive candidates for the construction of MOFs due to their rigidity, thermal stability, and inherent luminescence.

The design of MOFs using fluorene-based linkers follows the principles of reticular chemistry, where the geometry of the linker and the coordination environment of the metal SBU dictate the topology of the resulting framework. Carboxylate-functionalized fluorene derivatives are commonly employed as linkers. For example, a bifluorene core functionalized with four carboxylic acid groups can act as a tetratopic linker, connecting multiple metal SBUs to form a three-dimensional network. The rigid and well-defined structure of the bifluorene unit helps to create robust frameworks with permanent porosity.

A notable example, while not a 1,1'-bifluorene, is the use of 9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid (H4SBF) as a linker in the synthesis of MOFs. In one instance, H4SBF was reacted with cobalt chloride and 1,10-phenanthroline (B135089) (Phen) to yield a coordination polymer. In another series, H4SBF was combined with cobalt, nickel, or copper chlorides and 4,4'-bipyridine (B149096) (4,4'-Bipy), resulting in isostructural 2D MOFs that further assemble into a 3D supramolecular network through interlayer hydrogen bonds. researchgate.net These examples demonstrate the capability of bifluorene-based tetracarboxylic acids to form stable, porous frameworks. The thermal stability of these MOFs can reach up to approximately 400°C. researchgate.net

The functionalization of the fluorene linker itself is a powerful tool for tuning the properties of the resulting MOF. For example, introducing electron-donating or electron-withdrawing groups onto the aromatic backbone can modify the electronic properties of the framework, which is relevant for applications in catalysis and sensing. The inherent fluorescence of the fluorene unit can be retained or modulated upon incorporation into the MOF structure, leading to luminescent materials for sensing applications.

The table below summarizes key parameters for MOFs synthesized using a spirobifluorene-based linker, which provides insight into the potential of bifluorene linkers in general.

| MOF | Metal Ion | Co-ligand | Dimensionality | Thermal Stability (°C) |

| [Co(H2SBF)Phen(H2O)]n | Co(II) | 1,10-phenanthroline | 1D Chain | ~400 |

| [Co(H2SBF)(4,4'-Bipy)]n | Co(II) | 4,4'-bipyridine | 2D -> 3D | ~400 |

| [Ni(H2SBF)(4,4'-Bipy)]n | Ni(II) | 4,4'-bipyridine | 2D -> 3D | ~400 |

| [Cu(H2SBF)(4,4'-Bipy)]n | Cu(II) | 4,4'-bipyridine | 2D -> 3D | ~400 |

Data sourced from a study on 9,9'-spirobi[fluorene]-based MOFs, illustrating the potential of bifluorene-type linkers. researchgate.net

The porosity of fluorene-based MOFs can be controlled by the length and geometry of the linker. The rigid bifluorene core helps to prevent pore collapse upon removal of guest solvent molecules, a crucial feature for applications in gas storage and separation. The development of MOFs based on 9H,9'H-1,1'-bifluorene and its derivatives holds significant promise for the creation of new functional materials with tailored properties.

Sensing and Adsorption Applications (e.g., Uranium Detection)

The unique photophysical properties of fluorene derivatives, particularly their strong fluorescence, make them excellent candidates for the development of chemical sensors. The extended π-conjugation of the 9H,9'H-1,1'-bifluorene core can give rise to high fluorescence quantum yields, and the emission is often sensitive to the local environment. This sensitivity can be harnessed for the detection of various analytes, including metal ions and small molecules. While specific applications of 9H,9'H-1,1'-bifluorene in uranium detection are not extensively documented, the principles of fluorescent sensing with related fluorene compounds provide a clear blueprint for such developments.

The general strategy for creating a fluorescent sensor involves coupling the bifluorene fluorophore to a receptor unit that selectively binds to the target analyte. Upon binding, a change in the fluorescence signal is observed. This change can be a "turn-on" or "turn-off" response, a shift in the emission wavelength (ratiometric sensing), or a change in the fluorescence lifetime. For the detection of metal ions like uranium (in the form of the uranyl ion, UO₂²⁺), the receptor could be a chelating group with a high affinity for the uranyl ion.

For instance, conjugated polymers incorporating fluorene units have been designed for the detection of uranyl ions. In one study, a polyfluorene derivative functionalized with amidoxime (B1450833) groups was synthesized. researchgate.net The amidoxime groups serve as selective binding sites for the uranyl ion. Upon binding of UO₂²⁺, the fluorescence of the polymer was effectively quenched, allowing for sensitive detection with a low detection limit. researchgate.net This approach highlights how the combination of a fluorescent fluorene-based backbone with a specific recognition moiety can lead to a highly effective sensor.

The porous nature of materials derived from 9H,9'H-1,1'-bifluorene, such as the MOFs discussed previously, also makes them promising for adsorption applications. The ability to tailor the pore size and introduce specific functional groups onto the pore walls of a bifluorene-based MOF could enable the selective capture of target species from solution or gas phases. For uranium, which is a significant environmental contaminant from nuclear activities, materials capable of its selective adsorption are of great interest. MOFs, in general, have been extensively studied for uranium adsorption from aqueous solutions. nih.govacs.org A bifluorene-based MOF could offer the dual benefit of high adsorption capacity due to its porous structure and potential for fluorescent detection of the captured uranium due to the luminescent nature of the linker.

The development of bifunctional materials that can both adsorb and sense a target analyte is a growing area of research. nih.gov A 9H,9'H-1,1'-bifluorene-based MOF functionalized with appropriate binding sites could act as a reusable platform for the removal and monitoring of contaminants like uranium. The table below summarizes the performance of a polyfluorene-based sensor for uranium detection, illustrating the potential of this class of materials.

| Sensor Type | Recognition Moiety | Analyte | Sensing Mechanism | Detection Limit (M) |

| Conjugated Polyfluorene Polymer | Amidoxime | UO₂²⁺ | Fluorescence Quenching | 7.4 x 10⁻⁹ |

Data for a conjugated fluorescent polymer sensor with polyfluorene entities. researchgate.net

The research into fluorene-based materials for sensing and adsorption is a vibrant field, and the extension of these principles to systems based on 9H,9'H-1,1'-bifluorene holds considerable potential for creating advanced materials for environmental remediation and monitoring.

Conclusion and Outlook

Summary of Key Research Findings on 9H,9'H-1,1'-Bifluorene